Thiazole-4,5-dicarboxylic acid
Description
Historical Evolution of Thiazole (B1198619) Ring Systems and Their Carboxylated Analogues
The journey into the world of thiazole chemistry began in the late 19th century with the foundational work on thiazole ring systems. Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, quickly garnered attention due to their presence in natural products, most notably Vitamin B1 (thiamine). fabad.org.tr This discovery spurred extensive research into the synthesis and properties of various thiazole derivatives. fabad.org.tr
The introduction of carboxylic acid functionalities onto the thiazole ring marked a significant advancement, expanding the synthetic utility of this heterocyclic core. Carboxylated thiazoles, such as thiazole-4-carboxylic acid and thiazole-5-carboxylic acid, proved to be valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. chemimpex.comgoogle.com The development of dicarboxylic acid analogues, like thiazole-4,5-dicarboxylic acid, further broadened the scope of their applications, particularly in the realm of coordination chemistry and materials science.
Significance of this compound as a Versatile Heterocyclic Synthon
This compound's importance lies in its role as a versatile heterocyclic synthon—a building block that can be strategically incorporated into larger, more complex molecular architectures. mdpi.com The presence of two carboxylic acid groups provides multiple coordination sites for metal ions, making it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orgresearchgate.net
The nitrogen and sulfur atoms within the thiazole ring also offer additional coordination possibilities, allowing for the formation of diverse and intricate structures. researchgate.net This multifunctionality enables chemists to fine-tune the properties of the resulting materials, leading to applications in areas such as gas storage, catalysis, and luminescent sensing. rsc.orgacs.org
Furthermore, the thiazole ring itself is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trresearchgate.net The dicarboxylic acid functional groups on this compound provide convenient handles for derivatization, allowing for the synthesis of novel compounds with potential therapeutic applications. nih.gov
Contemporary Research Landscape and Future Prospects of the Compound
Current research on this compound and its derivatives is vibrant and multifaceted. A significant area of focus is its application in the design and synthesis of novel metal-organic frameworks (MOFs). rsc.org Researchers are exploring the use of this compound and related ligands to create MOFs with tailored pore sizes, shapes, and functionalities for specific applications. For instance, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, a related derivative, has been used to construct coordination polymers with varying connectivities depending on the size of the metal cation. researchgate.netmdpi.com
In the field of medicinal chemistry, thiazole derivatives continue to be a source of inspiration for the development of new therapeutic agents. fabad.org.trresearchgate.net The ability to modify the carboxylic acid groups of this compound allows for the creation of libraries of compounds for screening against various biological targets. researchgate.nettandfonline.com
The future prospects for this compound are promising. The growing demand for advanced functional materials is likely to drive further innovation in the design of MOFs and coordination polymers based on this versatile building block. The unique electronic properties of the thiazole ring also suggest potential applications in organic electronics and sensor technology. mdpi.comscientificarchives.com As our understanding of the structure-property relationships of thiazole-based compounds deepens, we can expect to see the emergence of new and exciting applications for this remarkable heterocyclic synthon.
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHARFNUBJTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176892 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22358-80-1 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiazole 4,5 Dicarboxylic Acid and Its Precursors
Classical Approaches to Thiazole (B1198619) Carboxylic Acid Synthesis
The foundational methods for constructing the thiazole ring and introducing carboxylic acid functionalities have been well-established for decades. These classical routes often involve cyclization reactions to form the core heterocycle, followed by or preceded by the installation of carboxyl groups or their precursors.
Cyclization Reactions with Sulfur and Nitrogen Sources
The Hantzsch thiazole synthesis and its variations represent the most fundamental and widely used classical approach for constructing the thiazole core. mdpi.com This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the synthesis of thiazole-4,5-dicarboxylic acid precursors, this would involve reactants that already contain the necessary carbon framework for the carboxyl groups.
One classical approach involves the reaction of a thioamide with a halogenated derivative of a dicarbonyl compound. For instance, the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a related structure, utilizes the cyclization of ethyl 2-chloro-3-oxobutanoate with thioacetamide. google.com By analogy, a suitably substituted α-halodicarbonyl precursor could yield the thiazole-4,5-dicarboxylate skeleton.
Multicomponent reactions, while also a feature of modern synthesis, have classical roots. A one-pot synthesis of thiazole derivatives can be achieved through the reaction of a hydrazone derivative with phenyl isothiocyanate and α-halogenated compounds, catalyzed by a base like potassium hydroxide (B78521) in DMF. nih.gov
Carboxylation and Oxidation Strategies from Thiazole Derivatives
A common classical strategy to obtain thiazole carboxylic acids is through the oxidation of pre-existing functional groups on a pre-formed thiazole ring. For example, 4-methylthiazole-5-carboxylic acid can be synthesized by the oxidation of 4-methyl-5-(2-hydroxyethyl)thiazole. google.com This highlights a general principle where alkyl or hydroxymethyl groups at the 4 and 5 positions of the thiazole ring can be oxidized to the corresponding carboxylic acids.
Another route involves the hydrolysis of ester or nitrile precursors. The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, for instance, is achieved through the cyclization to form the ethyl ester, followed by hydrolysis to yield the carboxylic acid. google.com Similarly, imidazole-4,5-dicarboxylic acids have been prepared by the acid hydrolysis of imidazole-4,5-dicarbonitriles. ajrconline.org This two-step process of forming a dinitrile or diester followed by hydrolysis is a well-established method for obtaining dicarboxylic acids of heterocyclic compounds.
Modern Synthetic Innovations and Method Development
Contemporary synthetic chemistry has focused on improving the efficiency, selectivity, and environmental footprint of thiazole synthesis. These modern innovations offer more direct and versatile routes to complex thiazole derivatives, including this compound and its precursors.
Chemo-, Regio-, and Stereoselective Synthesis
The regioselective synthesis of substituted thiazoles is a significant area of modern research, enabling precise control over the substitution pattern. A base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with active methylene (B1212753) isocyanides like TosMIC (tosylmethyl isocyanide) and ethyl isocyanoacetate allows for the regioselective formation of either 2,5- or 4,5-disubstituted thiazoles. nih.gov This method provides a pathway to ethyl 5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates with high yields. nih.gov
Another modern approach involves domino multicomponent reactions. For example, a four-component reaction of thiosemicarbazide, an aldehyde or ketone, an arylglyoxal, and an active methylene compound can lead to regioselectively synthesized 2,4,5-trisubstituted thiazoles. oalib.com These methods often proceed under mild conditions and offer a high degree of molecular diversity from simple starting materials.
Transition Metal-Catalyzed Coupling Reactions for Functionalization
While direct transition-metal-catalyzed C-H carboxylation of thiazoles at the 4 and 5 positions is not widely reported, these methods are extensively used for the functionalization of the thiazole ring, which can be a step towards the target molecule. For instance, palladium-catalyzed cross-coupling reactions are used to introduce various substituents onto the thiazole core.
Efficient Preparation of Key Intermediates
The synthesis of this compound often proceeds through key intermediates such as the corresponding diesters or dinitriles, which are subsequently hydrolyzed.
A notable method for preparing a direct precursor is the synthesis of diethyl 2-aminothiazole-4,5-dicarboxylate. This compound can be synthesized and its structure has been confirmed by X-ray crystallography. iucr.org The amino group at the 2-position can potentially be removed through diazotization and subsequent reactions to yield the desired this compound backbone.
Another efficient route to a thiazole ester involves the C-formylation of glycine (B1666218) ethyl ester, followed by cyclization using Lawesson's reagent, which has been used to produce various thiazole esters. researchgate.net The synthesis of imidazole-4,5-dicarbonitriles, which can be hydrolyzed to the dicarboxylic acid, is readily achieved by heating orthoesters with diaminomaleonitrile. ajrconline.org A similar strategy could be envisioned for the synthesis of thiazole-4,5-dicarbonitrile.
The table below summarizes some key intermediates and their synthetic approaches.
| Intermediate | Synthetic Approach | Reference |
| Diethyl 2-aminothiazole-4,5-dicarboxylate | Prepared as part of an investigation into 2-aminothiazole (B372263) derivatives. | iucr.org |
| Imidazole-4,5-dicarbonitriles | Heating orthoesters with diaminomaleonitrile. | ajrconline.org |
| Thiazole esters | C-formylation of glycine ethyl ester followed by cyclization with Lawesson's reagent. | researchgate.net |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester | Cyclization of ethyl 2-bromotrifluoroacetoacetate with thioacetamide. | google.com |
The hydrolysis of these ester intermediates is typically carried out under basic conditions, for example, using sodium hydroxide solution, followed by acidification to precipitate the dicarboxylic acid. google.com
Synthesis from L-Cysteine and Related Sulfur-Containing Precursors
The amino acid L-cysteine is a prominent precursor in the synthesis of thiazole derivatives due to its intrinsic N-C-C-S backbone, which is essential for forming the thiazole ring. wikipedia.org This natural amino acid can undergo cyclization reactions with various electrophiles to yield thiazolidine (B150603) and thiazoline (B8809763) intermediates, which can then be oxidized to the aromatic thiazole ring.
A common strategy involves the condensation of L-cysteine with aldehydes or nitriles. For instance, L-cysteine reacts with benzaldehyde (B42025) in an ethanol-water mixture to form (2RS, 4R)-2-aryl-thiazolidine-4-carboxylic acids. nih.gov Similarly, the reaction of L-cysteine with aryl nitriles in a buffered aqueous alcohol medium can produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. organic-chemistry.org The use of a mildly basic medium with sodium bicarbonate and catalytic sodium hydroxide has been shown to be effective in preventing undesired hydrolysis and racemization, leading to high yields of the enantiopure product. organic-chemistry.org
Interactive Data Table: Synthesis of Thiazole Precursors from L-Cysteine
| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |
| L-Cysteine | Benzaldehyde | (2RS, 4R)-2-Aryl-thiazolidine-4-carboxylic acid | Ethanol/water, ambient temperature | nih.gov |
| L-Cysteine | Aryl nitriles | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid | NaHCO3/NaOH buffered aqueous alcohol | organic-chemistry.org |
| L-Cysteine hydrochloride | Formaldehyde (B43269) | Thiazolidine-4-carboxylic acid | Aqueous solution, room temperature, followed by pH adjustment with pyridine (B92270) | google.com |
In a patented method, L-cysteine hydrochloride is used as a cost-effective starting material. google.com It undergoes condensation with formaldehyde to produce thiazolidine-4-carboxylic acid. This intermediate is then esterified to methyl thiazolidine-4-carboxylate, which is subsequently oxidized with manganese dioxide (MnO2) to methyl thiazole-4-carboxylate. The final step is the hydrolysis of the ester to yield thiazole-4-carboxylic acid. google.com This process is noted for its mild reaction conditions and high conversion rates. google.com
The synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids can also be achieved by refluxing L-cysteine hydrochloride and sodium bicarbonate with an appropriate aromatic nitrile in a methanol (B129727) and phosphate (B84403) buffer solution. researchgate.net This method provides the desired products in moderate to good yields. researchgate.net
Routes Involving Pyruvic Acid and Halogenated Compounds
Pyruvic acid and its halogenated derivatives are also key starting materials for the synthesis of the thiazole-4-carboxylic acid framework. A well-established method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. wikipedia.org
One reported synthesis involves the bromination of pyruvic acid to form bromopyruvic acid. google.comgoogle.com This intermediate is then reacted with a thioamide, such as thioformamide (B92385) or 5-chloro-2-hydroxy-thiobenzamide, to yield the corresponding thiazole-4-carboxylic acid derivative through cyclization. google.comgoogle.com For example, reacting bromopyruvic acid with 5-chloro-2-hydroxy-thiobenzamide at elevated temperatures results in the crystallization of 2-(5-chloro-2-hydroxy-phenyl)thiazole-4-carboxylic acid. google.com
Interactive Data Table: Synthesis of Thiazole-4-carboxylic Acid Derivatives from Pyruvic Acid
| Pyruvic Acid Derivative | Halogenating Agent | Thioamide | Product | Reference |
| Pyruvic acid | Bromine | Thioformamide | Thiazole-4-carboxylic acid | google.com |
| Pyruvic acid | Bromine | 5-Chloro-2-hydroxy-thiobenzamide | 2-(5-Chloro-2-hydroxy-phenyl)thiazole-4-carboxylic acid | google.com |
| Bromopyruvic acid | - | 5-Methyl-2-hydroxy-phenyl-thiobenzamide | 2-(5-Methyl-2-hydroxy-phenyl)-thiazole-4-carboxylic acid | google.com |
| Arylidene pyruvic acids | - | 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones | Tetracyclic fused thiazole derivatives | tandfonline.com |
Another approach utilizes arylidene pyruvic acids in a tandem hetero-Diels-Alder reaction with 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones to create complex tetracyclic fused thiazole systems. tandfonline.comtandfonline.com This reaction proceeds in glacial acetic acid with a catalytic amount of hydroquinone (B1673460) and yields diastereomeric products. tandfonline.com
Furthermore, a three-step synthesis for 2-bromo-4-chlorothiazole-5-carboxylic acid starts with pyruvic acid, thiourea, and elemental bromine in methanol to form methyl 2-aminothiazole-4-carboxylate. This intermediate is then chlorinated and subsequently undergoes diazotization-bromination to yield the final product.
While effective, synthetic routes starting from pyruvic acid can sometimes be more complex and may generate more pollution and lower yields compared to some cysteine-based methods. google.com
Reactivity and Reaction Pathways of Thiazole 4,5 Dicarboxylic Acid
Acid-Base Properties and Dissociation Constants
Thiazole-4,5-dicarboxylic acid exhibits both acidic and weakly basic properties. The primary acidic character comes from the two carboxylic acid groups, while the lone pair of electrons on the nitrogen atom at position 3 imparts weak basicity.
The parent thiazole (B1198619) ring can be protonated to form a thiazolium cation; the pKa of the conjugate acid is approximately 2.5. wikipedia.org However, the presence of two potent electron-withdrawing carboxylic acid groups at the C4 and C5 positions is expected to significantly decrease the electron density on the ring nitrogen, making it substantially less basic than the unsubstituted thiazole.
Conversely, the thiazole ring's electron-withdrawing nature enhances the acidity of the carboxylic acid groups compared to simple aliphatic dicarboxylic acids. libretexts.org As a dicarboxylic acid, it will have two distinct acid dissociation constants, pKa1 and pKa2. The first dissociation (pKa1) is influenced by the inductive effect of the second carboxyl group, making it a stronger acid than a corresponding monocarboxylic acid. libretexts.org After the first proton is lost, the resulting carboxylate anion makes the removal of the second proton more difficult, resulting in a higher pKa2 value. libretexts.org
Table 1: Predicted Acid-Base Properties of this compound
| Functional Group | Property | Expected pKa Range | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH at C4/C5) | Acidity (pKa1) | < 3 | The first dissociation is enhanced by the electron-withdrawing nature of the thiazole ring and the adjacent carboxyl group. |
| Carboxylic Acid (-COOH at C4/C5) | Acidity (pKa2) | 4 - 6 | The second dissociation is suppressed due to the negative charge of the conjugate base. |
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring
The reactivity of the thiazole ring towards substitution reactions is dictated by the electron distribution within the ring, which is heavily modified by the two carboxyl substituents.
Electrophilic Substitution : In an unsubstituted thiazole ring, electrophilic attack preferentially occurs at the electron-rich C5 position. pharmaguideline.comchemicalbook.com However, this compound has both the C4 and C5 positions blocked by strongly deactivating, electron-withdrawing carboxylic acid groups. These groups, along with the inherent electron-deficient character of the thiazole ring, render the entire aromatic system highly resistant to electrophilic aromatic substitution. pharmaguideline.comrsc.org The only available position, C2, is the most electron-deficient in the thiazole nucleus and is thus not susceptible to electrophilic attack. pharmaguideline.com Studies on the related thiazolo[5,4-d]thiazole (B1587360) system, which is also electron-deficient, confirm its inertness towards traditional electrophilic substitution reactions like halogenation, nitration, and sulfonation under normal conditions. udayton.edu
Nucleophilic Substitution : The C2 position of the thiazole ring is naturally electron-deficient and thus the most vulnerable to nucleophilic attack. pharmaguideline.comchemicalbook.com The presence of the two electron-withdrawing carboxyl groups at C4 and C5 further lowers the electron density of the ring, particularly at C2, making it more susceptible to reaction with strong nucleophiles. While direct nucleophilic substitution of hydrogen is rare, if a good leaving group were present at the C2 position, substitution would be significantly facilitated. For instance, sodamide can react with thiazole to yield 2-aminothiazole (B372263), demonstrating the susceptibility of the C2 position to potent nucleophiles. cutm.ac.in
Transformations Involving the Carboxylic Acid Functionalities
The two carboxylic acid groups are the primary sites for chemical transformations, allowing for a wide range of derivatives to be synthesized.
Esterification : The dicarboxylic acid can be readily converted into its corresponding diesters through reactions with alcohols under acidic catalysis (Fischer esterification) or by using coupling agents. chemguide.co.ukmasterorganicchemistry.com The reaction involves heating the acid with an excess of the desired alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid. chemguide.co.uk Given the presence of two carboxyl groups, the reaction can produce mono-esters or di-esters depending on the stoichiometry and reaction conditions.
Amidation : Amides can be formed by reacting the dicarboxylic acid with primary or secondary amines. To facilitate this reaction, the carboxylic acid is typically activated first. This can be achieved by converting it to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the amine. Alternatively, direct coupling of the acid and amine can be mediated by various coupling reagents. This method is common in the synthesis of thiazole-containing bioactive molecules. kau.edu.sa
Anhydride (B1165640) Formation : Heating dicarboxylic acids can often lead to the formation of cyclic anhydrides, particularly if a stable five- or six-membered ring can be formed. libretexts.org In the case of this compound, the two adjacent carboxyl groups are perfectly positioned to form a five-membered cyclic anhydride upon dehydration, likely by heating with a dehydrating agent such as acetic anhydride.
Table 2: Common Transformations of Carboxylic Acid Groups
| Reaction | Reagents | Product |
|---|---|---|
| Diesterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Thiazole-4,5-dicarboxylate (diester) |
| Diamidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | Thiazole-4,5-dicarboxamide (diamide) |
The thermal removal of carbon dioxide (CO₂) from carboxylic acids is known as decarboxylation. This reaction is often difficult for simple carboxylic acids but is facilitated when specific structural features are present, such as a carbonyl group at the β-position. libretexts.orgmasterorganicchemistry.com Aromatic and heteroaromatic carboxylic acids can also undergo decarboxylation, though often requiring high temperatures.
For this compound, stepwise decarboxylation is conceivable under thermal conditions. The loss of the first molecule of CO₂ would yield thiazole-4-carboxylic acid or thiazole-5-carboxylic acid. Further heating could potentially lead to the loss of the second CO₂ molecule to give unsubstituted thiazole. This process is documented for the analogous thiazolo[5,4-d]thiazoledicarboxylic acid, which undergoes thermal decarboxylation to yield the parent thiazolo[5,4-d]thiazole, lending strong support for this reaction pathway. udayton.edu
The thiazole ring is an aromatic system and is generally stable. wikipedia.org Compared to their oxazole (B20620) counterparts, thiazoles are significantly more stable and less susceptible to certain rearrangements like the Wasserman rearrangement, which involves reaction with singlet oxygen. acs.org This suggests a high degree of stability for the thiazole core of this compound under aerobic and mild photochemical conditions.
However, under harsh reductive conditions, the ring can be opened. For example, reduction with Raney nickel is known to cause desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com Cycloaddition reactions are also possible but typically require high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org
Redox Chemistry and Electrochemical Behavior
The electrochemical properties of thiazole derivatives are of significant interest due to their applications in electronic materials. The thiazole ring is considered an electron-deficient system, a property that is further enhanced by the presence of two electron-withdrawing carboxylic acid groups in this compound. researchgate.netscience.gov
Cyclic voltammetry studies on related thiazole compounds and other electron-deficient heterocycles show that they can undergo reversible reduction processes. researchgate.netresearchgate.net The incorporation of electron-withdrawing groups, such as the carboxylic acids in this molecule, generally leads to an increase in the reduction potential (making it easier to reduce) and an increase in the oxidation potential (making it harder to oxidize). researchgate.netbeilstein-journals.org
The electrochemical behavior of this compound is therefore expected to be characterized by:
High Oxidation Potential : The molecule will be difficult to oxidize due to the electron-deficient nature of the ring system.
Accessible Reduction Potentials : The molecule will be relatively easy to reduce, accepting electrons into its π-system. This property is exploited in the development of n-type organic semiconductor materials. science.gov
Studies on similar structures, like thiazolo[5,4-d]thiazole derivatives, have shown they possess enhanced electron-deficient properties and can exhibit reversible electrochromism at low reduction potentials. researchgate.net This suggests that this compound could also be a redox-active molecule with potential applications in electrochemistry and materials science.
Advanced Spectroscopic and Structural Characterization of Thiazole 4,5 Dicarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Thiazole-4,5-dicarboxylic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Assignment
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's structure. A single resonance is expected for the proton attached to the thiazole (B1198619) ring at the C2 position. The chemical shift of this proton is typically found in the downfield region, a consequence of the deshielding effect of the electronegative nitrogen and sulfur atoms within the aromatic ring. Additionally, a broad signal corresponding to the two acidic protons of the carboxylic acid groups would be observed, the position of which can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The carbons of the two carboxylic acid groups (C=O) are expected to resonate at the lowest field, typically above 160 ppm. The three carbons of the thiazole ring (C2, C4, and C5) would appear at chemical shifts characteristic of heterocyclic aromatic systems. The C2 carbon, situated between the nitrogen and sulfur atoms, generally appears at a distinct chemical shift compared to the C4 and C5 carbons, which are attached to the electron-withdrawing carboxylic acid groups.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | > 8.5 | Singlet | H2 (thiazole ring) |
| ¹H | Variable (broad) | Singlet | -COOH |
| ¹³C | > 160 | Singlet | -C OOH |
| ¹³C | 145 - 160 | Singlet | C2 |
| ¹³C | 125 - 145 | Singlet | C4 / C5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be very simple, showing no cross-peaks, as there is only one proton on the thiazole ring and thus no scalar coupling between ring protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). In this case, it would show a clear cross-peak connecting the resonance of the H2 proton to the signal of the C2 carbon, unequivocally confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). The HMBC spectrum would be particularly informative, showing correlations from the H2 proton to the C4 and C5 carbons of the thiazole ring. It would also likely show correlations from the acidic protons to the carboxyl carbons and potentially to the C4 and C5 carbons, further solidifying the assignment of the molecular structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups.
A key feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxyl group appears as a very strong and sharp band, typically in the range of 1720-1680 cm⁻¹. The spectrum also displays vibrations associated with the thiazole ring. The C=N and C=C stretching vibrations of the heterocyclic ring are expected to appear in the 1600-1400 cm⁻¹ region. Vibrations involving the C-S bond usually occur at lower frequencies, often in the 800-600 cm⁻¹ range. In-plane and out-of-plane bending vibrations for the C-H bond of the ring and the O-H bond of the acid groups also contribute to the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3300 - 2500 | Strong, Broad | O-H Stretch (Carboxylic Acid Dimer) |
| 1720 - 1680 | Strong | C=O Stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium | C=N and C=C Ring Stretching |
| 1440 - 1395 | Medium | O-H Bending |
| 1300 - 1200 | Medium | C-O Stretching |
| ~920 | Medium, Broad | Out-of-plane O-H Bend |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (molar mass: 173.15 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺•) at m/z = 173.
The fragmentation pattern provides valuable structural information. The energetically unstable molecular ion can break down into smaller, more stable fragments. For this compound, characteristic fragmentation pathways are expected:
Loss of a hydroxyl radical (•OH) from a carboxylic acid group, resulting in an [M-17]⁺ peak at m/z = 156.
Loss of a carboxyl radical (•COOH), leading to an [M-45]⁺ peak at m/z = 128.
Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragments is also a common pathway for carboxylic acids.
Fragmentation of the thiazole ring itself can occur, potentially leading to the loss of molecules such as hydrogen cyanide (HCN) or other small sulfur- and nitrogen-containing fragments.
**4.4. X-ray
X-ray Diffraction (XRD) Studies
Powder X-ray Diffraction (XRPD) for Phase Identification and Polymorphism
Powder X-ray Diffraction (XRPD) is a fundamental analytical technique used to determine the crystalline structure of a solid material. It provides insights into the phase composition, crystal structure, and presence of different polymorphic forms. For thiazole-based compounds, XRPD is crucial for confirming the synthesis of the desired crystalline phase and for studying how molecules are arranged in the solid state.
In the study of compounds structurally related to this compound, such as Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, XRPD has been instrumental. Researchers were able to determine its crystal structure from a polycrystalline material using ab-initio XRPD methods. researchgate.netunimi.it This analysis revealed a monoclinic crystal system, providing precise details about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. unimi.it The technique is also used to analyze the structural characteristics of coordination polymers formed from such ligands. researchgate.netunimi.it
While specific XRPD data for this compound is not detailed in the available literature, the methodology applied to its analogues demonstrates the power of XRPD. It would be the primary method to identify any potential polymorphs—different crystal structures of the same compound—which can have significantly different physical properties. google.com
Table 1: Illustrative Crystal Data for a Related Thiazole Compound (Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid dihydrate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.6931(2) |
| b (Å) | 12.0150(7) |
| c (Å) | 10.7932(6) |
| β (°) | 90.761(2) |
| Volume (ų) | 478.73(5) |
Note: Data presented is for a structurally related compound to illustrate the application of the technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems within the molecule.
The thiazole ring is an aromatic heterocycle that exhibits characteristic electronic absorption bands. For derivatives of the related thiazolo[5,4-d]thiazole (B1587360) core, absorption spectra typically show bands related to π-π* transitions within the conjugated system. acs.org For instance, 2,5-diphenylthiazolo[5,4-d]thiazole, a related compound, shows distinct absorption bands when analyzed. researchgate.net Azo dyes derived from thiazole dimers exhibit strong absorption bands in the visible region, with their exact wavelength being highly dependent on the electron-donating and -withdrawing groups attached to the thiazole system. rsc.org
The electronic absorption properties of this compound are influenced by the thiazole ring and the two carboxylic acid groups. These groups can affect the energy of the molecular orbitals and thus the wavelength of maximum absorption (λ_max). The solvent can also play a significant role in the position of these absorption bands. While a specific spectrum for this compound is not provided, the general characteristics of thiazole derivatives suggest it would absorb in the UV region, with the precise λ_max values reflecting the electronic structure conferred by the dicarboxylic acid substitution.
Table 2: Typical UV-Vis Absorption Data for Thiazole Derivatives
| Compound Type | Typical Absorption Range (nm) | Transition Type |
|---|---|---|
| Thiazolo[5,4-d]thiazole Derivatives | 380 - 480 | π-π* |
| Azo Dyes with Thiazole Dimers | 400 - 740 | π-π* and n-π* |
| Phenyl-substituted Thiazoles | 250 - 350 | π-π* |
Note: This table represents typical data for the class of compounds to illustrate electronic properties.
Thermal Analysis Techniques for Stability and Decomposition Studies
Thermal analysis techniques are essential for determining the thermal stability, decomposition profile, and phase transitions of a compound as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the temperatures at which the compound decomposes and to identify the loss of volatile components like water or solvents. For coordination polymers derived from the related thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, TGA has been used to study their thermal stability and the loss of coordinated water molecules. unimi.it The analysis typically shows a first mass loss step corresponding to dehydration, followed by subsequent steps at higher temperatures where the organic ligand itself decomposes. unimi.it This indicates that the thermal stability of such compounds can be precisely quantified. For example, some thiazolo[5,4-d]thiazole derivatives show high thermal stability, with 5% mass loss occurring at temperatures well above 200°C. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. mdpi.com A DSC thermogram displays peaks or shifts in the baseline corresponding to these phase changes. For derivatives of thiazolo[5,4-d]thiazole, DSC scans have been used to identify melting points (T_m), glass transition temperatures (T_g), and crystallization temperatures (T_cr). acs.org When coupled with TGA, DSC provides a comprehensive thermal profile of a material. unimi.it For instance, in the analysis of coordination polymers of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, simultaneous TGA-DSC analysis was performed to correlate mass loss with endothermic or exothermic events. researchgate.netunimi.it
Table 3: Illustrative Thermal Analysis Data for a Thiazole Derivative
| Technique | Event | Temperature (°C) | Observation |
|---|---|---|---|
| TGA | 5% Mass Loss (T_d5) | > 200 °C | Onset of decomposition |
| DSC | Melting Point (T_m) | Varies with derivative | Sharp endothermic peak |
| DSC | Glass Transition (T_g) | Varies with derivative | Step change in heat flow |
Note: Data is illustrative for the class of thiazole compounds.
Advanced Spectroscopic Methods (e.g., Fluorescence, Raman Spectroscopy)
Beyond standard characterization, advanced spectroscopic methods provide deeper insights into the molecular and electronic properties of this compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The thiazole moiety is a component of many fluorescent molecules. chim.it Thiazolo[5,4-d]thiazole derivatives, in particular, are known to be highly fluorescent, often with large quantum yields, making them suitable for applications in optoelectronics. rsc.orgacs.org The emission wavelength and intensity are highly sensitive to the molecular structure and environment. For example, N,N'-dialkylated dipyridinium thiazolo[5,4-d]thiazole derivatives exhibit strong blue fluorescence with quantum yields approaching 0.96. acs.org The fluorescence of these systems can be tuned across the visible spectrum by modifying the crystal packing and intermolecular interactions. rsc.org While specific fluorescence data for this compound is not widely reported, its rigid heterocyclic structure suggests potential fluorescent properties, which would be influenced by the carboxylic acid groups and the molecular environment.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides a structural fingerprint of a molecule. nih.gov It detects inelastic scattering of monochromatic light, revealing information about molecular vibrations and rotations. nih.gov It is complementary to infrared (IR) spectroscopy. For thiazole and its derivatives, Raman spectra show characteristic peaks corresponding to the stretching and bending modes of the C-S, C-N, C=C, and C-H bonds within the heterocyclic ring. researchgate.netresearchgate.net Studies on thiazole-containing compounds use Raman spectroscopy to confirm structural assignments and investigate intermolecular interactions, such as hydrogen bonding. researchgate.net The Raman spectrum of this compound would be expected to show distinct signals for the thiazole ring vibrations, as well as vibrations associated with the carboxylic acid groups (C=O and O-H stretching).
Table 4: Summary of Advanced Spectroscopic Applications for Thiazole Systems
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Fluorescence | Electronic excited states, quantum yield, emission properties. | Potential for fluorescence; properties would be modulated by substituents and environment. |
| Raman | Molecular vibrations, structural fingerprint, intermolecular interactions. | Provides detailed structural information on the thiazole ring and carboxylic acid functional groups. |
Computational and Theoretical Insights into this compound Remain Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the importance of computational chemistry in understanding molecular properties, detailed studies focusing specifically on this molecule are not readily found in published research.
While extensive computational work, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has been conducted on related isomers such as thiazole-4-carboxylic acid and thiazole-5-carboxylic acid, this body of research does not extend to the dicarboxylic acid derivative. dergipark.org.trdergipark.org.trresearchgate.net These studies on analogous compounds have successfully elucidated properties like electronic structure, conformational possibilities, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. dergipark.org.trdergipark.org.tr
For This compound , basic computed properties are available in chemical databases. For instance, PubChem lists its molecular formula as C5H3NO4S and its molecular weight as 173.15 g/mol . nih.gov However, in-depth theoretical analyses as per the specified outline—covering electronic structure, conformational analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential (ESP) surface mapping—are absent from the accessible scientific literature.
Consequently, it is not possible to provide a detailed article with specific research findings or data tables for the following outlined topics for This compound :
Computational Chemistry and Theoretical Studies of Thiazole 4,5 Dicarboxylic Acid
Electrostatic Potential (ESP) Surface Mapping
Future computational research would be necessary to generate the specific data required to populate these areas of study for Thiazole-4,5-dicarboxylic acid.
Quantum Chemical Studies on Coordination and Self-Assembly Processes
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. These calculations can predict molecular geometries, reaction energies, and the nature of chemical bonds, making them invaluable for studying coordination chemistry and the initial steps of self-assembly.
The process of coordination involves the interaction of this compound, acting as a ligand, with metal centers. The dicarboxylic acid groups and the nitrogen and sulfur atoms of the thiazole (B1198619) ring represent potential coordination sites. Quantum chemical studies are essential for determining the preferred coordination modes (e.g., monodentate, bidentate, bridging), the strength of the metal-ligand bonds, and the resulting geometry of the complex.
Similarly, understanding the self-assembly of this compound into supramolecular structures, such as hydrogen-bonded networks or metal-organic frameworks, relies on computational analysis. These studies can elucidate the non-covalent interactions, such as hydrogen bonding and π-π stacking, that direct the assembly process and determine the stability of the resulting architectures.
However, specific quantum chemical investigations detailing the coordination and self-assembly processes of this compound are not readily found in the current body of scientific literature. While research exists on the coordination of similar molecules like thiazole-2- and thiazole-4-carboxylic acid derivatives, direct computational data on the energetics and mechanisms of self-assembly or coordination for this compound itself remains a subject for future investigation.
Applications of Thiazole 4,5 Dicarboxylic Acid in Advanced Materials and Catalysis
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Thiazole-containing ligands are of significant interest in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their unique structural and functional properties. The presence of both nitrogen and sulfur heteroatoms, along with carboxylic acid functional groups, provides multiple coordination sites, enabling the formation of diverse and functional materials. rsc.orgscientificarchives.com These materials have potential applications in areas such as luminescence, sensing, and catalysis. rsc.orgscientificarchives.com
The design and synthesis of MOFs and CPs using thiazole-based dicarboxylic acids often involve solvothermal or hydrothermal methods. nih.govresearchgate.netresearchgate.net In these methods, the organic ligand and a metal salt are heated in a solvent, leading to the self-assembly of the crystalline framework. researchgate.netresearchgate.net The choice of metal ions, solvents, and reaction conditions can significantly influence the final structure and properties of the material. researchgate.netunimi.it
For instance, the synthesis of MOFs can be influenced by additives like hydrochloric acid, which can slow down the deprotonation of the carboxylic acid groups, promoting the growth of larger, higher-quality crystals. nih.gov The synthesis of a series of coordination polymers with the related ligand thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid was achieved by reacting the ligand with various transition metal salts in solvents like DMSO, water, or acetonitrile (B52724) at elevated temperatures. unimi.it
The dimensionality of the resulting coordination polymers can be controlled by the choice of the metal ion and the coordination behavior of the thiazole-based ligand. Research on thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has shown that its reaction with first-row transition metals such as Mn(II), Co(II), and Zn(II) tends to form one-dimensional (1D) polymeric chains. rsc.orgresearchgate.net In these structures, the deprotonated ligand was found to act in an N,O-chelating mode. researchgate.net In contrast, with Ag(I), a dense three-dimensional (3D) framework was formed. rsc.orgresearchgate.net
The use of auxiliary ligands can also influence the final architecture. For example, the combination of a thiazole-based ligand with other linkers can lead to the formation of two-dimensional (2D) or three-dimensional (3D) networks. researchgate.netresearchgate.net The construction of pillared-layer frameworks, where 2D sheets are connected by pillar ligands, is a common strategy to create 3D MOFs with tunable properties. mdpi.com
Table 1: Examples of Structural Architectures of Coordination Polymers with Thiazole-Based Dicarboxylic Acid Derivatives
| Ligand | Metal Ion | Resulting Architecture | Reference |
|---|---|---|---|
| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | Mn(II), Co(II), Zn(II) | 1D Polymeric Chains | rsc.orgresearchgate.net |
| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | Ag(I) | 3D Framework | rsc.orgresearchgate.net |
| 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and Isophthalate (B1238265) | Zn(II) | 2D Coordination Network | mdpi.com |
| Thiazolo[5,4-d]thiazole-2,7-dicarboxylate | Ln(III) (Lanthanides) | 2D Coordination Polymers | mdpi.com |
The conformation of the thiazole-dicarboxylic acid ligand plays a crucial role in determining the final topology of the coordination polymer. The flexibility of the ligand, including the rotational freedom of its functional groups, can lead to different coordination modes and, consequently, different framework structures. acs.orgacs.org
In the case of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, the ligand preferentially adopts an N,O-chelating coordination mode with certain transition metals, which leads to the formation of dense 1D chains rather than porous 3D frameworks. rsc.orgresearchgate.net This preference suppresses the formation of more open structures. The rigidity and planar nature of the thiazolo[5,4-d]thiazole (B1587360) core also contribute to the structural outcome. rsc.orgmdpi.com The interplay between the ligand's inherent conformational preferences and the coordination geometry of the metal ion ultimately dictates the topology of the resulting MOF or CP. acs.org
The porosity and surface area of MOFs are critical properties for applications in gas storage, separation, and catalysis. These properties can be tuned by carefully selecting the organic ligands and the synthetic conditions. rsc.org The use of longer or more rigid ligands can lead to larger pores and higher surface areas. However, as seen with thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, certain coordination modes can lead to dense structures with suppressed porosity. rsc.org
One strategy to introduce and tune porosity is the use of mixed-ligand systems, where a thiazole-based dicarboxylic acid is combined with other linkers to build more complex and porous frameworks. mdpi.com For example, a 2D coordination network constructed with 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and isophthalate showed porosity for CO2 adsorption after removal of solvent molecules, with a measured BET surface area of 417 m²/g. researchgate.netmdpi.com Another approach involves creating defects in the MOF structure, which can generate secondary porosity. nih.gov
Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, plays a vital role in the organization of coordination polymers into higher-dimensional structures. acs.orgbohrium.com In many cases, 1D chains or 2D layers formed through coordination bonds can further assemble into 3D supramolecular networks via these weaker interactions. acs.org
For instance, mononuclear complexes of Cd(II) with 2-(4-pyridyl)thiazole-4-carboxylic acid form 3D supramolecular networks through extensive intermolecular hydrogen bonds. acs.orgresearchgate.net The thiazole (B1198619) ring itself, being an aromatic heterocycle, can participate in π-π stacking interactions, which contribute to the stability and organization of the final structure. acs.org The strategic design of ligands to promote specific supramolecular interactions is a key aspect of crystal engineering in this field. bohrium.com
The ability to tailor the coordination environment around the metal center is a key advantage of using thiazole-based dicarboxylic acids in MOF and CP synthesis. This allows for the fine-tuning of the material's properties for specific applications, such as sensing and catalysis. rsc.org The fluorescence properties of MOFs, for example, are highly sensitive to the coordination environment and the interactions with guest molecules. rsc.org
By choosing appropriate metal ions and modifying the thiazole ligand, the electronic properties and the nature of the active sites within the framework can be controlled. For example, the incorporation of open metal sites or specific functional groups on the ligand can enhance catalytic activity or selective binding of analytes. rsc.org The coordination of different metal ions (e.g., d10 metals like Zn2+ and Cd2+) with thiazole-based ligands has been shown to result in materials with strong luminescence, making them suitable for use as chemical sensors. scientificarchives.comresearchgate.net
Design and Synthesis of MOFs and Coordination Polymers (CPs)
Advanced Materials for Optoelectronics
The unique electronic and photophysical properties of the thiazole nucleus, especially when incorporated into extended π-conjugated systems like thiazolo[5,4-d]thiazole, are leveraged in the development of next-generation optoelectronic materials. These materials find use in various devices that interact with light and electricity.
Organic Semiconductors and Field-Effect Transistors (OFETs)
Derivatives of the thiazole-4,5-dicarboxylic acid scaffold, especially the thiazolo[5,4-d]thiazole (TzTz) fused ring system, are recognized for their potential in organic electronics. beilstein-journals.org The inherent planarity and rigidity of the TzTz core facilitate strong intermolecular π–π stacking, a crucial characteristic for efficient charge transport in organic semiconductors. beilstein-journals.org These materials are being explored as active components in Organic Field-Effect Transistors (OFETs), which are fundamental components of flexible and printable electronics.
Researchers have synthesized various functionalized dithienylthiazolo[5,4-d]thiazole derivatives for use in solution-processable OFETs. beilstein-journals.org By modifying the peripheral aryl groups, the electronic properties and film morphology can be tuned. For instance, a thienyl-substituted derivative exhibited a fibrillar microcrystalline structure that was linked to superior device performance. beilstein-journals.org The introduction of electron-withdrawing groups is a common strategy to create n-type or ambipolar organic semiconductors, and the electron-deficient nature of the thiazole ring system contributes to this goal. chemspider.com
Table 1: Performance of a Thiazolo[5,4-d]thiazole-based OFET
| Semiconductor Material | Device Configuration | Achieved Mobility (cm²/V·s) | Source |
|---|---|---|---|
| 5′-thienyl-2,5-bis(3′-hexylthiophen-2′-yl)thiazolo[5,4-d]thiazole | Solution-Processable OFET | Up to 10⁻³ | beilstein-journals.org |
This research demonstrates that thiazolo[5,4-d]thiazole-based small molecules can serve as viable semiconductors, paving the way for their integration into advanced electronic applications. beilstein-journals.orgchemspider.com
Components in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
A recent study introduced a series of TT-based derivatives featuring different donor units (carbazole, phenothiazine, or triphenylamine) to function as the HSL. researchgate.netbldpharm.com The molecular design allowed for significant tuning of the optoelectronic properties, including ionization potentials and hole mobility. researchgate.net One derivative, TTP-DPA, which contains an alkoxy-substituted triphenylamine (B166846) donor, proved particularly effective. bldpharm.com Its use as an interlayer improved the surface properties of the underlying contact, facilitating better perovskite crystal growth and enhancing charge extraction. bldpharm.com
Table 2: Properties and Performance of Thiazolo[5,4-d]thiazole Derivatives in Perovskite Solar Cells
| Derivative | Donor Unit | Ionization Potential (eV) | Hole Mobility (cm²/V·s) | PSC Efficiency (1-sun) | Source |
|---|---|---|---|---|---|
| TTP-CzB | Carbazole | -5.59 | 4.33 × 10⁻⁵ | - | researchgate.netbldpharm.com |
| TTP-DPA | Triphenylamine | -4.93 | 1.63 × 10⁻³ | 19.1% | researchgate.netbldpharm.com |
| 2PACz (Control) | - | - | - | 17.4% | bldpharm.com |
These findings underscore the potential of rationally designed thiazole-based materials to significantly boost the performance of perovskite solar cells, bringing them closer to commercial viability. bldpharm.com The thiazolo[5,4-d]thiazole scaffold has also been incorporated into materials for bulk-heterojunction organic solar cells (OSCs). beilstein-journals.org
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
This compound and its fused-ring analogue, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (H₂Thz), serve as excellent ligands for constructing luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs). ambeed.comresearchgate.net The rigid, conjugated structure of the thiazole core acts as an effective fluorophore and an "antenna" that can absorb energy and transfer it to a metal center, which then emits light. ambeed.com
MOFs built with these ligands exhibit strong fluorescence, making them suitable for applications such as chemical sensors and potentially as emissive or charge-transporting layers in Organic Light-Emitting Diodes (OLEDs). ambeed.com For example, lanthanide-based CPs constructed with thiazolo[5,4-d]thiazole-2,7-dicarboxylate show the characteristic sharp emission lines of the lanthanide ions (e.g., Eu³⁺, Sm³⁺) due to efficient energy transfer from the ligand. ambeed.com
Furthermore, MOFs synthesized with H₂Thz and various metal ions (Ag⁺, Mn²⁺, Co²⁺, Zn²⁺, Cu²⁺) have been investigated for their electrochemiluminescence (ECL) properties. researchgate.net Notably, the silver-based MOF (Ag-MOF) displayed significant ECL signals even without a co-reactant, a unique property attributed to the smaller bandgap, higher electron mobility, and the electrocatalytic activity of the Ag⁺ ions. researchgate.net This behavior highlights the potential of these materials in developing advanced electro-optical systems.
Catalytic Applications
The nitrogen and sulfur heteroatoms within the thiazole ring, along with the carboxylate groups of this compound, provide excellent coordination sites for metal ions. This has led to the exploration of thiazole-based compounds as both heterogeneous and homogeneous catalysts.
Design of Heterogeneous Catalysts
Heterogeneous catalysts are prized in industrial chemistry for their ease of separation from the reaction mixture and potential for recycling. Thiazole derivatives have been successfully incorporated as ligands in MOFs and other polymers to create robust, solid-state catalysts.
For example, MOFs have been synthesized using 2-amino-1,4-benzenedicarboxylic acid and an auxiliary ligand, 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py2TTz). The resulting zinc and cadmium frameworks proved to be effective and recyclable heterogeneous catalysts for Knoevenagel condensation reactions, which are important carbon-carbon bond-forming reactions. The catalytic activity is attributed to the exposed nitrogen sites from the thiazole and pyridine (B92270) units within the porous structure of the MOFs. In another application, copper complexes of porous polymers based on thiazolo[5,4-d]thiazole have been shown to be efficient and recyclable heterogeneous catalysts for synthesizing 2-arylquinolines and 2-arylbenzothiazoles.
Layered conjugated microporous polymers (CMPs) linked by thiazolo[5,4-d]thiazole units have also been developed for photocatalysis. Their tunable band gaps and high surface areas allow them to absorb visible light and facilitate chemical reactions, demonstrating the versatility of the thiazole core in light-driven catalytic processes.
Exploration in Homogeneous Catalysis
While much of the focus has been on solid-state catalysts, soluble thiazole-based metal complexes are also being explored for homogeneous catalysis, where reactions occur in a single phase. This approach often allows for higher activity and selectivity under milder conditions.
Researchers have developed iridium complexes containing chiral bidentate phosphine (B1218219) 1,3-thiazole ligands. These soluble complexes act as effective catalysts for the homogeneous asymmetric hydrogenation of certain alkenes, a key reaction in the synthesis of chiral molecules. In a different approach, organolanthanide complexes with specifically designed tridentate thiazole-amidopyridinate ligands have been shown to be active homogeneous catalysts for the polymerization of isoprene (B109036) after activation with an organoborate. Additionally, thiazolylidene-based copper(I) complexes, which are a type of N-heterocyclic carbene (NHC) complex, have been employed as catalysts in homogeneous [3+2] cycloaddition reactions. chemspider.com
These studies demonstrate that by creating soluble metal complexes with thiazole-containing ligands, it is possible to harness their electronic properties for a variety of important chemical transformations in solution.
Research Findings on this compound in Sensing Applications
Following an extensive search for the applications of This compound in the specific fields of chemosensors for environmental analytes and fluorescent probes, it has been determined that there is a lack of available scientific literature detailing its use in these contexts. The primary role of this compound, as consistently documented in research, is not as a sensing agent but rather as a specific chemical marker derived from the pigment pheomelanin.
The requested article on the "," with a focus on its role in "Sensing Technologies," cannot be generated as the compound is not utilized in the manner described by the requested outline. The search results indicate that this compound is the analyte in biochemical analyses, not the active component of a chemosensor or fluorescent probe for external environmental contaminants.
Summary of Research on this compound:
Primary Role as a Biomarker:
This compound, often abbreviated as TDCA, is consistently identified as a specific biomarker for pheomelanin, the reddish-yellow pigment found in hair and skin. mdpi.commdpi.commdpi.comnih.govumaine.edu Its presence and quantity are used to analyze the composition of melanin (B1238610) in biological samples.
Derivation: TDCA is not used in its native form as a sensor but is a product generated from the chemical degradation of pheomelanin. mdpi.comumaine.edu A common laboratory method for this is alkaline hydrogen peroxide oxidation (AHPO). mdpi.comnih.govresearchgate.net This process breaks down the complex melanin polymer into smaller, identifiable molecules, including TDCA.
Absence of Evidence for Direct Sensing Applications:
The comprehensive search did not yield any studies where this compound was itself synthesized into or used as the principal component of a chemosensor for environmental analytes or as a fluorescent probe. Research into thiazole-containing sensors typically involves more complex, fused heterocyclic systems like thiazolo[5,4-d]thiazole or other derivatives designed to have specific photophysical or binding properties, which are distinct from the specified compound.
Future Research Directions and Emerging Opportunities
Rational Design of Multi-Functional Thiazole-4,5-dicarboxylic Acid Derivatives
The rational design of novel molecules involves a targeted approach to creating compounds with specific, enhanced, or multiple functionalities. fabad.org.tr For this compound, this involves the strategic modification of its core structure to tune its electronic, chemical, and biological properties. The dicarboxylic acid groups are primary sites for derivatization into esters, amides, or other functional groups, while the thiazole (B1198619) ring itself can also be modified.
Research in this area focuses on creating derivatives for specific applications. For example, by applying rational design principles, similar thiazole-containing compounds have been developed as potent and selective inhibitors of enzymes like metallo-β-lactamases (MBLs). nih.gov Structure-activity relationship (SAR) studies, which correlate a molecule's structure with its activity, are central to this process. nih.gov By systematically altering substituents on the thiazole ring, researchers can optimize properties for applications ranging from therapeutics to materials science. fabad.org.trnih.gov The goal is to develop derivatives where the thiazole core and its appended functional groups work in concert to achieve a desired outcome, such as dual-action inhibitors or materials with programmed assembly properties. tandfonline.com
A key research finding in the rational design of related structures is the development of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel MBL inhibitors, demonstrating that even subtle changes to the ring and its substituents can lead to significant activity. nih.gov
| Design Strategy | Target Application | Key Structural Feature to Modify |
| Enzyme Inhibition | Therapeutics | Substituents on the thiazole ring, modification of carboxyl groups. |
| DNA Binding | Anticancer Agents | Aromatic extensions, introduction of hydrogen-bonding moieties. tandfonline.com |
| Material Precursors | MOFs, Polymers | Carboxylic acid groups for metal coordination. mdpi.com |
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the distinct properties of organic molecules and inorganic frameworks, leading to novel materials with synergistic characteristics. This compound is an ideal organic linker for constructing such materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com MOFs are three-dimensional structures formed by the self-assembly of metal ions or clusters with multitopic organic ligands. mdpi.com
The two carboxylic acid groups of this compound can coordinate with metal centers in various ways, while the nitrogen and sulfur atoms of the thiazole ring can also act as coordination sites. researchgate.netrsc.org This multi-dentate nature allows for the formation of diverse and complex architectures, from one-dimensional chains to three-dimensional porous frameworks. researchgate.net Research on the closely related thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has shown that it can form coordination polymers with a range of transition metals, including Ag(I), Mn(II), Co(II), Cu(II), and Zn(II). researchgate.net The choice of metal ion can significantly influence the final structure. For instance, studies on alkaline earth thiazolothiazoledicarboxylates revealed that the size of the cation (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) dictates the resulting connectivity and dimensionality of the framework. acs.org
Another emerging area is the grafting of thiazole derivatives onto nanoparticles to create functional hybrid materials. For example, a thiazole derivative has been successfully grafted onto chitosan (B1678972) magnetite nanoparticles for applications in environmental remediation. mdpi.com
| Material Type | Organic Component | Inorganic Component | Resulting Structure |
| Metal-Organic Framework (MOF) | Thiazole-4,5-dicarboxylate | Metal Ions (e.g., Zn, Cu) | 1D, 2D, or 3D porous framework. mdpi.comresearchgate.net |
| Coordination Polymer | Thiazole-4,5-dicarboxylate | Transition Metal Ions | 1D polymeric chains. researchgate.net |
| Functionalized Nanoparticle | Thiazole derivative | Magnetite Nanoparticles | Core-shell composite. mdpi.com |
Advanced Characterization of Nanostructured Materials
A thorough understanding of the nanostructured materials derived from this compound requires a suite of advanced characterization techniques. These methods provide critical insights into the material's crystal structure, morphology, thermal stability, and porosity.
Key Characterization Techniques:
X-ray Diffraction (XRD): Single-crystal XRD is used to determine the precise three-dimensional arrangement of atoms in crystalline materials like MOFs. For polycrystalline powders, ab-initio X-ray powder diffraction (XRPD) methods can solve the crystal structure. researchgate.net
Electron Microscopy: Advanced techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology, particle size, and hierarchical structure of nanomaterials. mdpi.comunits.it
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of the materials, identify dehydration or desolvation events, and determine decomposition temperatures. researchgate.net
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of functional groups and to verify the coordination of the carboxylate groups to the metal centers. mdpi.com
Surface Area Analysis: Gas sorption measurements, typically using nitrogen at 77 K, are used to determine the specific surface area (BET area) and pore size distribution of porous materials like MOFs. rsc.org
These techniques, often used in combination, provide a comprehensive picture of the material's properties, which is crucial for understanding its performance in potential applications.
Exploration of New Catalytic Pathways and Reaction Systems
The inherent chemical functionalities of this compound and its derivatives suggest significant potential in catalysis. The nitrogen and sulfur heteroatoms, along with the carboxylate groups, can act as effective coordination sites for metal ions, making the molecule an excellent ligand for creating novel, homogeneous or heterogeneous metal-based catalysts.
Future research will likely explore the use of MOFs derived from this compound as catalysts. The well-defined, porous structures of these MOFs can provide size- and shape-selectivity, while the metal nodes or functionalized linkers can serve as active catalytic sites.
Furthermore, the synthesis of the thiazole core itself is an area of ongoing research. Developing more efficient synthetic routes using recyclable catalysts, such as Fe₃O₄@SiO₂-ZnO, or implementing continuous flow chemistry systems can enhance yield, improve reproducibility, and reduce waste and reaction times. The synthesis of thiazole-4-carboxylic acid has been reported via a multi-step process involving condensation, esterification, oxidation with reagents like manganese dioxide (MnO₂), and subsequent hydrolysis, highlighting a potential pathway for producing the dicarboxylic acid analogue. google.com
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The integration of computational modeling with experimental synthesis and testing represents a powerful, modern approach to chemical research. japtronline.com This synergy accelerates the discovery and optimization of new functional molecules derived from this compound.
Computational Methods:
Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein, such as an enzyme. It is widely used in drug design to estimate binding affinity and guide the design of more potent inhibitors. nih.govtandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of activity for new, unsynthesized derivatives. acs.org
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules, such as frontier molecular orbital energies, which helps in understanding their reactivity and stability. researchgate.net
ADMET Prediction: In-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. japtronline.com
These predictive models allow researchers to screen large virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis. way2drug.com The predictions are then tested and validated through experimental work, and the experimental results are used to refine the computational models in an iterative cycle of design, prediction, synthesis, and testing. This approach has been successfully used to identify thiazole derivatives with specific biological activities, providing a clear pathway for future research on this compound. tandfonline.comway2drug.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
